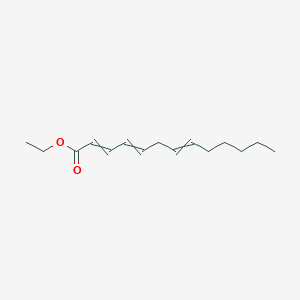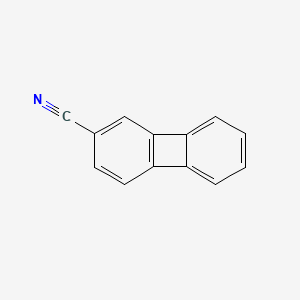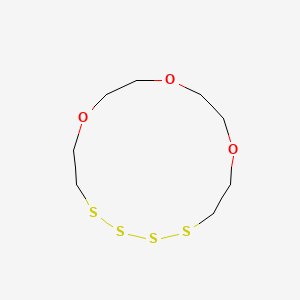
1,10,13-Trioxa-4,5,6,7-tetrathiacyclopentadecane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,10,13-Trioxa-4,5,6,7-tetrathiacyclopentadecane is a chemical compound known for its unique structure and propertiesThe presence of sulfur atoms in its structure makes it particularly interesting for various applications in chemistry and industry .
Méthodes De Préparation
The synthesis of 1,10,13-Trioxa-4,5,6,7-tetrathiacyclopentadecane typically involves the reaction of appropriate diols with sulfur-containing reagents under controlled conditions. One common method includes the use of phase inversion and interfacial polymerization techniques. These methods allow for the formation of the cyclic structure with the desired ether and sulfur groups .
In industrial settings, the production of this compound may involve more scalable methods, such as continuous flow synthesis, which allows for the efficient and consistent production of large quantities of the compound.
Analyse Des Réactions Chimiques
1,10,13-Trioxa-4,5,6,7-tetrathiacyclopentadecane undergoes various chemical reactions, including:
Oxidation: The sulfur atoms in the compound can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form thiols or other reduced sulfur species.
Substitution: The ether groups can participate in substitution reactions, where one of the oxygen atoms is replaced by another group.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation and reducing agents like lithium aluminum hydride for reduction. The major products formed depend on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
1,10,13-Trioxa-4,5,6,7-tetrathiacyclopentadecane has a wide range of applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry, where it forms complexes with various metal ions.
Biology: The compound’s ability to form stable complexes with metal ions makes it useful in biological studies, particularly in the study of metalloproteins and enzyme mechanisms.
Medicine: Its unique structure allows it to be used in drug delivery systems, where it can encapsulate and transport therapeutic agents.
Industry: The compound is used in the development of advanced materials, such as membranes for water desalination and purification
Mécanisme D'action
The mechanism by which 1,10,13-Trioxa-4,5,6,7-tetrathiacyclopentadecane exerts its effects is primarily through its ability to form stable complexes with metal ions. The oxygen and sulfur atoms in the compound’s structure act as electron donors, coordinating with metal ions to form stable chelates. This property is exploited in various applications, from catalysis to drug delivery .
Comparaison Avec Des Composés Similaires
1,10,13-Trioxa-4,5,6,7-tetrathiacyclopentadecane can be compared with other crown ethers and sulfur-containing cyclic compounds:
4,7,10-Trioxa-1,13-tridecanediamine: Similar in structure but lacks sulfur atoms, making it less versatile in certain applications.
1,4,10,13-Tetraoxa-7,16-diazacyclooctadecane: Contains nitrogen atoms instead of sulfur, which affects its coordination chemistry and applications.
The uniqueness of this compound lies in its combination of oxygen and sulfur atoms, providing a distinct set of chemical properties and reactivity that are not found in other similar compounds.
Propriétés
Numéro CAS |
81397-59-3 |
|---|---|
Formule moléculaire |
C8H16O3S4 |
Poids moléculaire |
288.5 g/mol |
Nom IUPAC |
1,10,13-trioxa-4,5,6,7-tetrathiacyclopentadecane |
InChI |
InChI=1S/C8H16O3S4/c1-3-10-5-7-12-14-15-13-8-6-11-4-2-9-1/h1-8H2 |
Clé InChI |
BMWVHGRJVRYBJC-UHFFFAOYSA-N |
SMILES canonique |
C1COCCSSSSCCOCCO1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


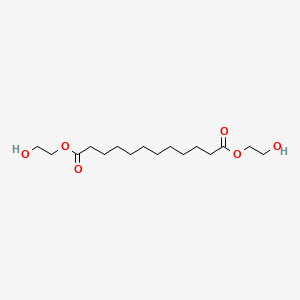
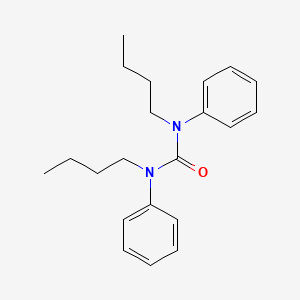
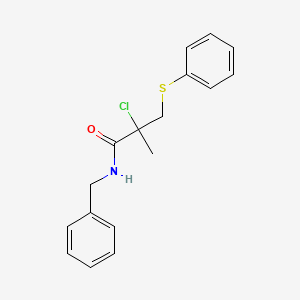
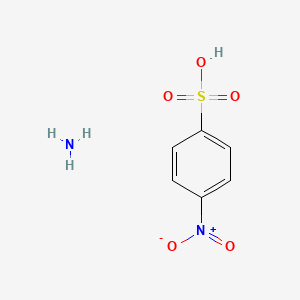
![3,3'-[Acridine-3,6-diylbis(oxy)]bis(N,N-diethylpropan-1-amine)](/img/structure/B14420090.png)
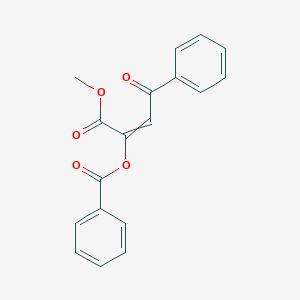
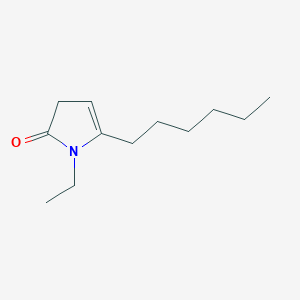
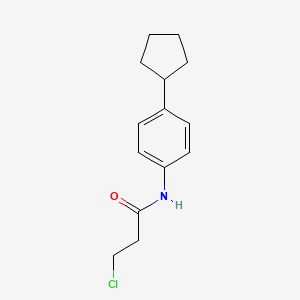
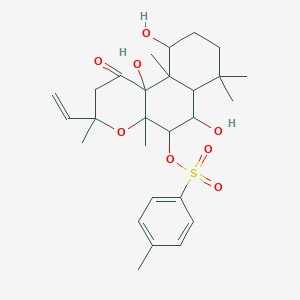
![1-Methyl-4-{[(naphthalen-1-yl)methyl]sulfanyl}-1H-imidazo[4,5-c]pyridine](/img/structure/B14420132.png)
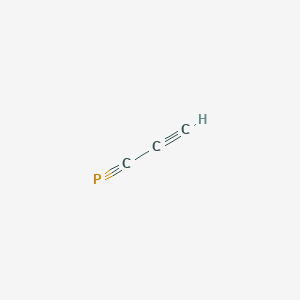
![2-hydroxy-2-oxoacetate;2-piperidin-1-ium-1-ylethyl N-[2-(ethoxymethyl)phenyl]carbamate](/img/structure/B14420140.png)
